Trifluoromethyl 4-fluorobenzenesulfonate
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Overview
Description
Trifluoromethyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C7H4F4O3S and a molecular weight of 244.16 g/mol . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol and dimethyl sulfoxide . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethyl 4-fluorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield trifluoromethyl 4-methoxybenzenesulfonate .
Scientific Research Applications
Trifluoromethyl 4-fluorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trifluoromethyl 4-fluorobenzenesulfonate exerts its effects involves the interaction of its trifluoromethyl and sulfonate groups with various molecular targets. These interactions can influence the reactivity and stability of the compound in different chemical environments . The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s reactivity in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl 4-methylbenzenesulfonate: This compound has a similar structure but with a methyl group instead of a fluorine atom.
Trifluoromethyl 4-chlorobenzenesulfonate: This compound features a chlorine atom in place of the fluorine atom.
Uniqueness
Trifluoromethyl 4-fluorobenzenesulfonate is unique due to the presence of both trifluoromethyl and fluorine groups, which impart distinct electronic and steric properties. These properties make it particularly useful in the synthesis of fluorinated compounds with specific reactivity and stability profiles .
Properties
IUPAC Name |
trifluoromethyl 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNKWXPIPAZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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